molecular formula C36H53FN6O4 B12403111 (1s,4s)-Menin-MLL inhibitor-23

(1s,4s)-Menin-MLL inhibitor-23

Cat. No.: B12403111
M. Wt: 652.8 g/mol
InChI Key: HATUKNGROGAFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,4s)-Menin-MLL inhibitor-23 is a synthetic compound designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, making this compound a potential therapeutic agent in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-Menin-MLL inhibitor-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Step 1: Formation of intermediate A through a condensation reaction.

    Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.

    Step 3: Final coupling of intermediate B with a specific reagent to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Use of catalysts: To increase reaction efficiency.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-Menin-MLL inhibitor-23 may undergo various chemical reactions, including:

    Oxidation: Conversion to an oxidized form using oxidizing agents.

    Reduction: Reduction to a more reduced form using reducing agents.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while substitution could result in a compound with a different functional group.

Scientific Research Applications

(1s,4s)-Menin-MLL inhibitor-23 has several scientific research applications, including:

    Chemistry: Studying the interaction between menin and MLL proteins.

    Biology: Investigating the role of menin-MLL interaction in cellular processes.

    Medicine: Developing potential therapies for leukemia and other cancers.

    Industry: Potential use in the development of diagnostic tools or therapeutic agents.

Mechanism of Action

The mechanism of action of (1s,4s)-Menin-MLL inhibitor-23 involves binding to the menin protein, thereby preventing its interaction with MLL proteins. This inhibition disrupts the downstream signaling pathways that contribute to the development of leukemia. Key molecular targets and pathways include:

    Menin protein: The primary target of the inhibitor.

    MLL proteins: Interaction partners of menin.

    Downstream signaling pathways: Pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (1s,4s)-Menin-MLL inhibitor-1
  • (1s,4s)-Menin-MLL inhibitor-2
  • (1s,4s)-Menin-MLL inhibitor-3

Uniqueness

(1s,4s)-Menin-MLL inhibitor-23 may have unique properties compared to similar compounds, such as:

  • Higher potency: More effective at inhibiting menin-MLL interaction.
  • Better selectivity: More selective for menin over other proteins.
  • Improved pharmacokinetics: Better absorption, distribution, metabolism, and excretion properties.

Properties

Molecular Formula

C36H53FN6O4

Molecular Weight

652.8 g/mol

IUPAC Name

tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45)

InChI Key

HATUKNGROGAFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.